molecular formula C6H10BrNO2 B14437771 3-Bromo-2-oxo-N-(propan-2-yl)propanamide CAS No. 79701-98-7

3-Bromo-2-oxo-N-(propan-2-yl)propanamide

Cat. No.: B14437771
CAS No.: 79701-98-7
M. Wt: 208.05 g/mol
InChI Key: AUHPWNXSKZOCLM-UHFFFAOYSA-N
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Description

3-Bromo-2-oxo-N-(propan-2-yl)propanamide is a brominated propanamide derivative characterized by a ketone group at the 2-position and an isopropyl substituent on the nitrogen atom.

Properties

CAS No.

79701-98-7

Molecular Formula

C6H10BrNO2

Molecular Weight

208.05 g/mol

IUPAC Name

3-bromo-2-oxo-N-propan-2-ylpropanamide

InChI

InChI=1S/C6H10BrNO2/c1-4(2)8-6(10)5(9)3-7/h4H,3H2,1-2H3,(H,8,10)

InChI Key

AUHPWNXSKZOCLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-oxo-N-(propan-2-yl)propanamide can be achieved through several methods. One common approach involves the bromination of 2-oxo-N-(propan-2-yl)propanamide using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-oxo-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

3-Bromo-2-oxo-N-(propan-2-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-oxo-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Features

A comparative analysis of molecular formulas, substituents, and molecular weights highlights key differences (Table 1):

Table 1: Structural Comparison of Brominated Propanamides

Compound Name Molecular Formula Substituents (N-position) Bromine Position Molecular Weight Reference
3-Bromo-2-oxo-N-(propan-2-yl)propanamide C₆H₁₀BrNO₂ Propan-2-yl 3 208.06 (Inferred)
N-(3-Methylphenyl)-2-bromopropanamide C₁₀H₁₂BrNO 3-Methylphenyl 2 242.11
3-Bromo-N-(2-chloro-5-(trifluoromethyl)phenyl)propanamide C₁₀H₈BrClF₃NO 2-Chloro-5-(trifluoromethyl)phenyl 3 346.53
2-Bromo-N-(3-chloro-2-methylphenyl)propanamide C₁₀H₁₁BrClNO 3-Chloro-2-methylphenyl 2 276.56
3-Bromo-N-(4-bromophenyl)propanamide C₉H₉Br₂NO 4-Bromophenyl 3 307.99

Key Observations :

  • The 2-oxo group in the target compound distinguishes it from non-oxo analogs, likely increasing electrophilicity at the carbonyl carbon and altering solubility.

Physical and Chemical Properties

  • The isopropyl group in the target compound may improve solubility in alcohols or ethers compared to bulkier aromatic analogs.
  • Crystallinity :

    • Compounds like 2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide form triclinic crystals with intermolecular N–H···O hydrogen bonds, as confirmed by X-ray diffraction .
    • The target compound’s 2-oxo group may promote similar crystalline packing via hydrogen bonding.

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